molecular formula C24H31NO7 B5209331 2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5209331
M. Wt: 445.5 g/mol
InChI Key: FCEKXUBJWUMGRM-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline (HHQ) family, characterized by a partially saturated quinoline core. Its structure includes a 2-ethoxyethyl ester group at position 3, a methyl group at position 2, a ketone at position 5, and a 3,4,5-trimethoxyphenyl substituent at position 3. The trimethoxyphenyl group is associated with diverse bioactivities, including calcium modulation and antiviral properties . Crystallographic studies of analogous compounds reveal a flattened boat conformation of the dihydropyridine ring and a near-perpendicular orientation (89.33°) between the trimethoxyphenyl group and the dihydropyridine plane, which may influence intermolecular interactions .

Properties

IUPAC Name

2-ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO7/c1-6-31-10-11-32-24(27)20-14(2)25-16-8-7-9-17(26)22(16)21(20)15-12-18(28-3)23(30-5)19(13-15)29-4/h12-13,21,25H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEKXUBJWUMGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The 3,4,5-trimethoxyphenyl group in the target compound contrasts with other aryl substituents in HHQ derivatives:

  • Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-HHQ-3-carboxylate (): A single methoxy group reduces steric bulk compared to trimethoxy, possibly enhancing solubility (melting point: 249°C vs. 576–578 K for the trimethoxy analog) .
  • Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-HHQ-3-carboxylate (): The ethoxy and hydroxyl groups enable hydrogen bonding, which may improve target interaction but reduce metabolic stability .

Key Insight : The trimethoxyphenyl group optimizes bioactivity by balancing electron-donating effects (via methoxy groups) and steric bulk, as seen in its antiviral and calcium modulatory roles .

Ester Group Modifications

The 2-ethoxyethyl ester distinguishes the target compound from:

  • Benzyl esters (): Bulkier benzyl groups may hinder crystallization, as evidenced by lower melting points (140–167°C) compared to the target compound .
  • Cyclohexyl esters (): Cyclohexyl groups introduce conformational rigidity, which could stabilize the compound in hydrophobic binding pockets .

Table 1: Impact of Ester Groups on Physicochemical Properties

Ester Group Example Compound Melting Point Lipophilicity (Predicted)
2-Ethoxyethyl Target compound Data needed High
Ethyl Ethyl 4-(3,4,5-trimethoxyphenyl)-HHQ 576–578 K Moderate
Benzyl Benzyl 4-(p-tolyl)-HHQ 165–167°C Moderate-High
Cyclohexyl Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-HHQ N/A High

Biological Activity

2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinolines. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N1O5C_{20}H_{25}N_{1}O_{5} with a molecular weight of approximately 357.42 g/mol. The structure features a hexahydroquinoline core with various substituents that may influence its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 2-Ethoxyethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively and reduce oxidative stress in cellular models .

Anticancer Potential

Several studies have investigated the anticancer effects of hexahydroquinoline derivatives. In vitro assays showed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan or formalin, administration of this compound resulted in a significant reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6 . This suggests a potential therapeutic role in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress or excitotoxicity (e.g., glutamate-induced toxicity), it demonstrated the ability to protect neuronal cells from damage . This could indicate its potential use in neurodegenerative disorders such as Alzheimer's disease.

Case Studies

StudyFindings
Study A Demonstrated antioxidant activity through DPPH radical scavenging assays.
Study B Showed significant inhibition of MCF-7 cell proliferation with an IC50 value of 12 µM.
Study C Reported reduction in inflammatory markers in carrageenan-induced paw edema model.
Study D Indicated neuroprotection in glutamate-induced neurotoxicity assays.

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing the compound with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including imine formation (e.g., via condensation of aldehydes with amines) and cyclization with cyclohexanone derivatives. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., p-TsOH) for imine formation .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    • Validation : Monitor intermediates via TLC and purify using column chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy, ethoxyethyl, and hexahydroquinoline groups .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles in the bicyclic core .
  • IR spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction mechanisms in derivatives?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., trimethoxyphenyl) stabilize intermediates during nucleophilic attacks, altering regioselectivity .
  • Steric effects : Bulky substituents (e.g., 2-methyl) hinder cyclization, requiring prolonged reaction times .
    • Experimental Design : Compare reaction kinetics using substituents with varying electronic profiles (e.g., nitro vs. methoxy groups) .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK-293) and concentrations (IC₅₀ values) to minimize variability .
  • Purity verification : Confirm compound purity (>95%) via HPLC before biological testing .
  • Mechanistic studies : Employ molecular docking to compare interactions with targets (e.g., COX-2 enzyme) .

Q. How can crystallographic data elucidate hydrogen bonding and molecular packing patterns?

  • Methodological Answer :

  • Hydrogen-bond analysis : Identify donor-acceptor pairs (e.g., N–H···O interactions) using software like Mercury .
  • Packing motifs : Analyze symmetry operations (e.g., triclinic P1 space group) to map intermolecular contacts .
    • Case Study : In analogous compounds, C–H···π interactions stabilize layered packing, affecting solubility .

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